molecular formula C7H9ClN2O2 B6209382 5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride CAS No. 2060040-50-6

5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride

Cat. No.: B6209382
CAS No.: 2060040-50-6
M. Wt: 188.6
InChI Key:
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Description

5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride: is a heterocyclic compound featuring a fused pyrrole and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted pyrrole with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening can also optimize the reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the pyrrole or imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

Biologically, this compound has shown potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for developing drugs with antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, derivatives of this compound are being explored for their potential to treat various diseases. Research is ongoing to understand its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,7H-pyrrolo[1,2-a]indole-7-carboxylic acid hydrochloride
  • 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride

Uniqueness

Compared to similar compounds, 5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride offers unique structural features that enhance its reactivity and stability. Its fused ring system provides a rigid framework that can be exploited in various chemical and biological applications, making it a valuable compound in research and industry.

This detailed overview covers the essential aspects of this compound, highlighting its preparation, reactions, applications, and unique properties

Properties

CAS No.

2060040-50-6

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.6

Purity

95

Origin of Product

United States

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